molecular formula C8H7ClO B3334338 Phenylacetyl-1-13C chloride CAS No. 63583-47-1

Phenylacetyl-1-13C chloride

Cat. No.: B3334338
CAS No.: 63583-47-1
M. Wt: 155.58 g/mol
InChI Key: VMZCDNSFRSVYKQ-VJJZLTLGSA-N
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Description

Phenylacetyl-1-13C chloride is a chemical compound with the molecular formula C6H5CH213COCl. It is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into the phenylacetyl chloride structure. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylacetyl-1-13C chloride can be synthesized through the reaction of phenylacetic acid with thionyl chloride. The reaction typically involves mixing equimolar amounts of phenylacetic acid and thionyl chloride at room temperature, which releases sulfur dioxide and hydrogen chloride gases. The reaction mixture is then heated to 30-40°C and maintained at this temperature for 25 hours. After the reaction is complete, the mixture is distilled under reduced pressure to obtain this compound with a yield of 80-85% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to handle the increased volume of reactants and products. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenylacetyl-1-13C chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form phenylacetic acid and hydrochloric acid.

    Reduction: It can be reduced to phenylacetaldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Hydrolysis: Conducted under acidic or basic conditions, depending on the desired rate of reaction.

    Reduction: Performed under anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    Phenylacetic Acid: Formed from hydrolysis.

    Phenylacetaldehyde: Formed from reduction reactions.

Scientific Research Applications

Phenylacetyl-1-13C chloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of phenylacetyl-1-13C chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The carbon-13 isotope labeling allows for detailed tracking and analysis of these reactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to study the molecular targets and pathways involved in the reactions .

Comparison with Similar Compounds

Phenylacetyl-1-13C chloride can be compared with other similar compounds such as:

    Chloroacetyl chloride-1-13C: Similar in structure but with a chloro group instead of a phenyl group.

    Acetyl chloride-1-13C: Contains an acetyl group instead of a phenylacetyl group.

    Dichloroacetyl chloride-2-13C: Contains two chloro groups and is used in different types of chemical reactions.

This compound is unique due to its phenyl group, which imparts different reactivity and properties compared to other acyl chlorides .

Properties

IUPAC Name

2-phenylacetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2/i8+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZCDNSFRSVYKQ-VJJZLTLGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[13C](=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480750
Record name Phenylacetyl-1-13C chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63583-47-1
Record name Phenylacetyl-1-13C chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63583-47-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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